![molecular formula C10H10O B169400 2,3-Dihidrobenzo[b]oxepina CAS No. 14949-49-6](/img/structure/B169400.png)

2,3-Dihidrobenzo[b]oxepina

Descripción general

Descripción

2,3-Dihydrobenzo[b]oxepine is a tricyclic compound . It is the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline .

Synthesis Analysis

The synthesis of 2,3-Dihydrobenzo[b]oxepine has been achieved via asymmetric oxetane opening by internal carbon nucleophiles . Good chemical efficiency and enantioselectivity were achieved under mild conditions .Molecular Structure Analysis

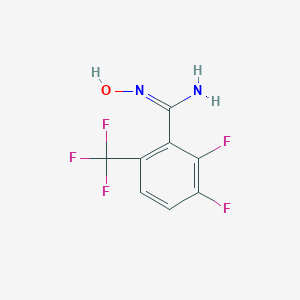

The electron withdrawing groups (EWGs) have been incorporated in para or meta positions to obtain the spectral features, i.e., maxima of absorption and separation of the n→π* bands .Chemical Reactions Analysis

New allocolchicine derivatives bearing 2,3-dihydrobenzo[b]oxepine moiety were synthesized via gold-catalyzed cyclization as a key synthetic step . The obtained 2,3-dihydrobenzo[b]oxepine-containing allocolchicinoids possess cytotoxic activity against HEK293, PANC-1, COL0357, HeLa, and Colon26 cancer cell lines at low micromolar range of concentrations .Physical And Chemical Properties Analysis

The molecular formula of 2,3-Dihydrobenzo[b]oxepine is C10H10O and its molecular weight is 146.19 . Dibenzo[b,f]oxepine shows an increased photostability when compared with its 10,11-dihydrogenated analog .Aplicaciones Científicas De Investigación

Actividad Antimitótica

Los derivados de 2,3-Dihidrobenzo[b]oxepina se han sintetizado a través de ciclación catalizada por oro y han mostrado actividad antimitótica. Estos compuestos, específicamente derivados de alocolchicina, exhiben actividad citotóxica contra varias líneas celulares cancerosas, incluyendo HEK293, PANC-1, COL0357, HeLa y Colon26, a concentraciones micromolares bajas . Esto sugiere su uso potencial en la terapia del cáncer, particularmente en el objetivo de las células que se dividen rápidamente.

Inhibición de Microtúbulos

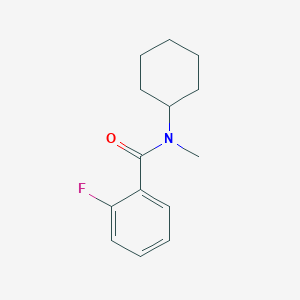

El andamiaje de dibenzo[b,f]oxepina es un marco crucial en la química medicinal. Sus derivados son potenciales inhibidores de microtúbulos . Los microtúbulos son componentes esenciales del citoesqueleto de la célula, y su inhibición puede interrumpir la división celular, haciendo que estos compuestos sean valiosos en el estudio del cáncer y otras enfermedades donde la proliferación celular es un factor.

Inhibición del Bromodominio Brd4

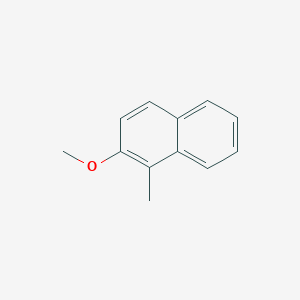

Los derivados de dibenzo[b,f]oxepina se han identificado como inhibidores del bromodominio Brd4 . Brd4 es un miembro de la familia de proteínas BET (bromodominio y extra-terminal), que son lectores epigenéticos involucrados en la regulación de la expresión genética. Inhibir Brd4 tiene implicaciones en el tratamiento de varios cánceres y enfermedades inflamatorias.

Extracción de Plantas Medicinales

Se ha realizado investigación sobre la extracción de derivados de dibenzo[b,f]oxepina de plantas y su importancia en la medicina . Estos compuestos naturales se han encontrado en varias plantas médicamente relevantes, lo que indica su importancia en la química de productos naturales y posibles aplicaciones terapéuticas.

Estudios de Biosíntesis

La biosíntesis de dibenzo[b,f]oxepinas es otra área de interés. Comprender las vías biosintéticas puede conducir al desarrollo de métodos sintéticos para estos compuestos, que se pueden utilizar para producirlos en cantidades más grandes para investigación y uso terapéutico .

Acciones Farmacológicas

Varias características estructurales de los derivados de dibenzo[b,f]oxepina influyen en sus acciones farmacológicas . Los estudios se han centrado en comprender estas relaciones para optimizar los efectos terapéuticos de estos compuestos, lo que podría conducir al desarrollo de nuevos fármacos.

Mecanismo De Acción

Target of Action

2,3-Dihydrobenzo[b]oxepine is a derivative of dibenzo[b,f][1,4]oxazepine, a class of compounds known for their wide array of pharmacological activities . The primary targets of 2,3-Dihydrobenzo[b]oxepine are cancer cells, specifically HEK293, PANC-1, COL0357, HeLa, and Colon26 .

Mode of Action

The compound interacts with its targets by exerting cytotoxic activity. This means it has the ability to kill cancer cells at low micromolar range of concentrations

Pharmacokinetics

The compound’s cytotoxic activity suggests it is bioavailable and able to reach its cellular targets .

Result of Action

The primary result of 2,3-Dihydrobenzo[b]oxepine’s action is the death of cancer cells. The compound has demonstrated cytotoxic activity against several cancer cell lines, indicating its potential as an anticancer agent .

Safety and Hazards

Direcciones Futuras

Dibenzo[b,f]oxepine derivatives are an important scaffold in natural, medicinal chemistry, and these derivatives occur in several medicinally relevant plants . The structure, production, and therapeutic effects of dibenzo[b,f]oxepines have not been extensively discussed thus far and are presented in this review .

Propiedades

IUPAC Name |

2,3-dihydro-1-benzoxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-3,5-7H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJUMQRVNQWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292608 | |

| Record name | 2,3-dihydro-1-benzoxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14949-49-6 | |

| Record name | 14949-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydro-1-benzoxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the main synthetic approaches to access 2,3-Dihydrobenzo[b]oxepines?

A1: Several methods have been explored for the synthesis of 2,3-dihydrobenzo[b]oxepines:

- Asymmetric Oxetane Opening: This method utilizes a chiral catalyst system, such as Sc(OTf)3 and a Box ligand, to promote the enantioselective opening of oxetane rings by internal carbon nucleophiles. This approach has proven effective for synthesizing a variety of enantioenriched 2,3-dihydrobenzo[b]oxepines. [, ]

- Morita-Baylis-Hillman Reaction: This strategy involves utilizing the Morita-Baylis-Hillman adducts of salicylaldehydes, followed by an intramolecular conjugate displacement reaction or an intramolecular reaction of the acetate derivatives. This method provides access to dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and related compounds. [, ]

- Gold-catalyzed Cyclization: While details are limited in the provided abstracts, gold catalysis has been explored for synthesizing antimitotic 2,3-dihydrobenzo[b]oxepine derivatives of colchicine, highlighting its potential in accessing diverse structures. []

- Palladium-Catalyzed Cyclization: This approach, starting from arylalkynes, allows for the construction of 5-aryl-2,3-dihydrobenzo[b]oxepines through a one-pot three-step synthesis involving alkyne hydration, tosylhydrazone formation, and palladium-catalyzed coupling with ortho-substituted aryl halides. []

Q2: Are there any notable biological activities associated with 2,3-dihydrobenzo[b]oxepines?

A2: While the provided research focuses heavily on synthetic aspects, some insights into biological activities can be gleaned:

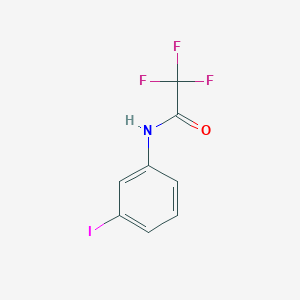

- Antibacterial Activity: Novel benzoxepine-1,2,3-triazole hybrids, incorporating the 2,3-dihydrobenzo[b]oxepine core, have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly Escherichia coli. This highlights the potential of these compounds as leads for developing new antibacterial agents. []

- Anticancer Potential: The same benzoxepine-1,2,3-triazole hybrids mentioned above also exhibited cytotoxicity against lung and colon cancer cell lines, suggesting potential applications in anticancer drug discovery. []

- Antimitotic Activity: The use of gold catalysis to synthesize 2,3-dihydrobenzo[b]oxepine derivatives of colchicine suggests these compounds may possess antimitotic properties. Colchicine itself is a known antimitotic agent, used clinically to treat gout. []

Q3: What are the advantages of using Lewis acid catalysis in the synthesis of 2,3-dihydrobenzo[b]oxepines?

A3: Lewis acid catalysis, particularly with catalysts like Sc(OTf)3 and LiNTf2, offers several advantages:

- Mild Reaction Conditions: These catalysts promote reactions under mild conditions, which can be crucial for preserving sensitive functional groups and achieving high chemoselectivity. []

- Broad Substrate Scope: Lewis acid catalysis has demonstrated compatibility with a variety of nucleophiles, including silyl ketene acetals and styrene-based carbon nucleophiles, enabling the synthesis of diverse 2,3-dihydrobenzo[b]oxepines. []

- High Efficiency: The reactions catalyzed by these Lewis acids often proceed with good to excellent yields, making them efficient and practical for synthetic applications. [, ]

Q4: How does the structure of the 2,3-dihydrobenzo[b]oxepine core relate to its potential applications?

A4: While limited SAR data is available from the provided abstracts, some inferences can be made:

- Functional Group Diversity: The presence of the benzoxepine core, particularly in 2,3-dihydrobenzo[b]oxepines, offers a versatile scaffold for introducing various substituents and functional groups. This structural feature is key to exploring a wide range of biological activities. [, ]

- Conformation and Flexibility: The seven-membered oxepine ring within the 2,3-dihydrobenzo[b]oxepine structure introduces conformational flexibility, potentially allowing these molecules to adopt different shapes and interact with diverse biological targets. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)